- Some extensions of the von Braun (cyanogen bromide) reaction on organic bases, Pakistan Journal of Scientific and Industrial Research, 1987, 30(3), 163-81

Cas no 97-39-2 (Ditolylguanidine)

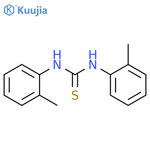

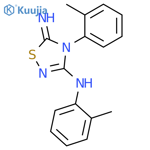

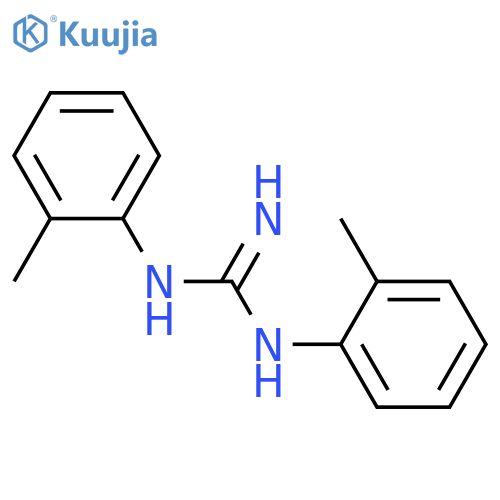

Ditolylguanidine structure

商品名:Ditolylguanidine

Ditolylguanidine 化学的及び物理的性質

名前と識別子

-

- 1,3-Di-o-tolylguanidine

- DOTG

- Accelerator DOTG

- Diotolylguanidine

- Di-o-tolylguanidine

- 2,2'-DIMETHYLIMINOCARBANILIDE

- 1,3-DI-ORTHOTOLYL-GUANIDINE

- 1,3-DI-(2-TOLYL)GUANIDINE

- DTG

- DITOLYGUANIDINE

- N,N'-DI-ORTHO-TOLYLGUANIDINE

- VANAX DOTG

- 1,3-Bis(o-tolyl)guanidine

- 1,3-di(2-tolyl)-guanidin

- 1,3-Di-o-tolyguanidine

- 1,3-di-o-tolyl-guanidin

- 1,3-ditolylguanidine

- Accelerator DT

- accelerator(dotg)

- AcrochemDOTG

- Akrochem DOTG

- ditolylguanidine

- Vulkacite DOTG

- Vulkacit DOTG

- Eveite DOTG

- Vulkacit dotg/C

- Nocceler DT

- Sanceler DT

- DOTG accelerator

- Vulcafor DOTG

- Soxinol DT

- Guanidine, N,N'-bis(2-methylphenyl)-

- Diorthotolylguanidine

- N,N'-Di-o-tolylguanidine

- Guanidine, 1,3-di-o-tolyl-

- 1,3-bis(2-methylphenyl)guanidine

- CNS 1001

- N,N'-Di-o-tolueylguanidine

- Guanidine, 1,3-di-o-tolyl- (6CI, 7CI, 8CI)

- N,N′-Bis(2-methylphenyl)guanidine (ACI)

- 1,2-Bis(2-methylphenyl)guanidine

- 1,3-Di-2-tolylguanidine

- 1,3-Di-ortho-tolylguanidine

- N,N′-Di-o-toluylguanidine

- N,N′-Di-o-tolylguanidine

- NSC 132023

- NSC 473

- Rhenogran DOTG 70

- W-100109

- DA-72810

- SR-01000597454-1

- 1,3-Di-o-tolylguanidine;DTG

- Guanidine,3-di-o-tolyl-

- BRD-K33459542-001-07-4

- BDBM81982

- HY-14218

- NCGC00248806-01

- NCGC00024819-02

- USAF A-6598

- HMS3411P07

- LL2P01I17O

- D.O.T.G

- AKOS015916211

- F71311

- A858635

- [3H]-di-o-tolylguanidine

- Acrochem DOTG

- CHEBI:92585

- GTPL6684

- NCI60_004115

- Tol2Gdn

- CAS-97-39-2

- Tox21_200712

- WLN: 1R BMYUM & MR B1

- CS-0002933

- NSC-132023

- AKOS040758839

- cid_7333

- 1,3-Di-o-tolylguanidine, 99%

- Di-o-tolylguanidine Solution in Acetonitrile, 100mug/mL

- SCHEMBL35348

- BRN 2653884

- HMS3266J18

- DTXCID206606

- Q426022

- 1ST001868-100

- NSC-473

- [3H]DOTG

- UNII-LL2P01I17O

- BDBM50009307

- GTPL6685

- Guanidine,N'-bis(2-methylphenyl)-

- CAS_97-39-2

- 1ST001868

- Ekaland DOTG

- Guanidine, 1,3-di(2-tolyl)-

- NSC473

- SMR001224330

- HMS3675P07

- HSDB 5307

- Tocris-0841

- HMS3075A17

- LS-14397

- BRD-K33459542-001-02-5

- N,N'-Bis(2-methylphenyl)guanidine #

- N,N-Di-O-tolylguanidine

- 1,2-di-(2-tolyl)guanidine

- PDSP1_001846

- NS00008988

- 1,3-Di-o-tolylquanidine

- AKOS015840511

- MLS001359937

- PDSP2_001829

- MFCD00008513

- EC 202-577-6

- N,N'-Di-o-toluylguanidine

- CHEMBL282433

- NSC132023

- 1,3-Bis(2-o-tolyl)guanidine

- DTXSID2026606

- Perkacit DOTG

- 97-39-2

- D0953

- N,N'-BIS(2-METHYLPHENYL)GUANIDINE

- EINECS 202-577-6

- SR-01000597454

- NCGC00024819-01

- NCGC00258266-01

- N,N'-BIS(2-METHYLPHENYL)GUANIDINE [HSDB]

- AI3-14630

- Ditolylguanidine

-

- MDL: MFCD00008513

- インチ: 1S/C15H17N3/c1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H3,16,17,18)

- InChIKey: OPNUROKCUBTKLF-UHFFFAOYSA-N

- ほほえんだ: N=C(NC1C(C)=CC=CC=1)NC1C(C)=CC=CC=1

計算された属性

- せいみつぶんしりょう: 239.14200

- どういたいしつりょう: 239.142248

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 288

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- 互変異性体の数: 2

- トポロジー分子極性表面積: 50.4

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 白色結晶粉末、無臭、微苦、無毒。

- 密度みつど: 1.1000

- ゆうかいてん: 174.0 to 178.0 deg-C

- ふってん: 371.98°C (rough estimate)

- フラッシュポイント: 193.3°C

- 屈折率: 1.4560 (estimate)

- ようかいど: water: soluble70mg/mL at 20°C

- PSA: 47.91000

- LogP: 4.00790

- かんど: 光に敏感

- ようかいせい: クロロホルム、アセトン、エタノールに溶けやすく、ベンゼンに微溶し、水、ガソリン、四塩化炭素に溶けない。

Ditolylguanidine セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P264-P270-P301+P312+P330-P501

- 危険物輸送番号:UN 2811

- WGKドイツ:3

- 危険カテゴリコード: 22

- セキュリティの説明: S26-S36

- RTECS番号:MF1400000

-

危険物標識:

- 包装グループ:III

- セキュリティ用語:6.1(b)

- リスク用語:R22

- 危険レベル:6.1(b)

- TSCA:Yes

- ちょぞうじょうけん:Store at room temperature

- 包装等級:III

Ditolylguanidine 税関データ

- 税関コード:2925290090

- 税関データ:

中国税関コード:

2925290090概要:

2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Ditolylguanidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A656782-100g |

1,3-Di-o-tolylguanidine |

97-39-2 | 98% | 100g |

$32.0 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X81695-100g |

1,3-Di-o-tolylguanidine |

97-39-2 | 99% | 100g |

¥198.0 | 2023-09-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X81695-500g |

1,3-Di-o-tolylguanidine |

97-39-2 | 99% | 500g |

¥548.0 | 2023-09-05 | |

| City Chemical | D9337-20KG |

1,3-Di-o-tolylguanidine |

97-39-2 | 97% | 20kg |

$1014.75 | 2023-09-19 | |

| TRC | D710010-1g |

DTG |

97-39-2 | 1g |

$ 51.00 | 2023-09-07 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25127-25g |

1,3-Di-o-tolylguanidine, 99% |

97-39-2 | 99% | 25g |

¥220.00 | 2023-02-24 | |

| BAI LING WEI Technology Co., Ltd. | 346975-25G |

1,3-Di-o-tolylguanidine, 99% |

97-39-2 | 99% | 25G |

¥ 151 | 2022-04-26 | |

| BAI LING WEI Technology Co., Ltd. | 346975-500G |

1,3-Di-o-tolylguanidine, 99% |

97-39-2 | 99% | 500G |

¥ 808 | 2022-04-26 | |

| TRC | D710010-10g |

DTG |

97-39-2 | 10g |

$ 81.00 | 2023-09-07 | ||

| ChemScence | CS-0002933-1g |

Ditolylguanidine |

97-39-2 | 99.26% | 1g |

$60.0 | 2022-04-26 |

Ditolylguanidine 合成方法

合成方法 1

はんのうじょうけん

リファレンス

合成方法 2

合成方法 3

合成方法 4

はんのうじょうけん

リファレンス

- Preparation of N,N'-disubstituted guanidines as sigma receptor ligands, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Tripotassium phosphate Catalysts: Sarcosine , Cuprous iodide Solvents: Acetonitrile ; 8 h, 70 °C

リファレンス

- Synthesis of Symmetrical and Unsymmetrical N,N'-Diaryl Guanidines via Copper/N-Methylglycine-Catalyzed Arylation of Guanidine Nitrate, Journal of Organic Chemistry, 2012, 77(12), 5449-5453

合成方法 6

はんのうじょうけん

リファレンス

- Lac sulfur on alumina-triethanolamine - an effective reagent for the synthesis of substituted guanidines, Tetrahedron Letters, 1996, 37(29), 5161-5162

合成方法 7

はんのうじょうけん

リファレンス

- The connection between the chemical constitution and the accelerator action of the diarylthioureas and diarylguanidines, Journal of the Society of Chemical Industry, 1926, (1926), 376-84

合成方法 8

はんのうじょうけん

リファレンス

- Oxidation of mixtures of thioureas: Part V. Formation of 4-aryl-3-arylamino-5-arylimino-1,2,4-Δ2-thiadiazolines, Indian Journal of Chemistry, 1976, (1976), 967-70

合成方法 9

はんのうじょうけん

リファレンス

- Synthesis and pharmacological evaluation of potent and enantioselective σ1 and σ2 ligands, Farmaco, 2001, 56(3), 181-189

合成方法 10

合成方法 11

はんのうじょうけん

リファレンス

- Some extensions of von Braun (cyanogen bromide) reaction on organic bases, Proceedings of the Pakistan Academy of Sciences, 1988, 25(3), 231-40

合成方法 12

はんのうじょうけん

1.1 Reagents: Tripotassium phosphate , N,N-Diethyl-2-hydroxybenzamide Catalysts: Cuprous iodide Solvents: Acetonitrile ; rt → 80 °C; 24 h, 80 °C

リファレンス

- Copper-Catalyzed Guanidinylation of Aryl Iodides: The Formation of N,N'-Disubstituted Guanidines, Organic Letters, 2010, 12(6), 1316-1319

合成方法 13

はんのうじょうけん

1.1 Reagents: Ammonia Solvents: Tetrahydrofuran

1.2 Reagents: Benzenemethanaminium, N,N,N-triethyl-, salt with permanganic acid (HMnO4) (1:1)

1.2 Reagents: Benzenemethanaminium, N,N,N-triethyl-, salt with permanganic acid (HMnO4) (1:1)

リファレンス

- Role of quaternary ammonium permanganates in the synthesis of substituted guanidines. A comparative study, Tetrahedron Letters, 2001, 42(2), 343-346

合成方法 14

合成方法 15

はんのうじょうけん

1.1 Solvents: Ethanol ; 0 °C; 1.5 h, reflux

リファレンス

- Synthesis of tolyl guanidine as copper corrosion inhibitor with a complementary study on electrochemical and in silico evaluation, Scientific Reports, 2022, 12(1),

合成方法 16

はんのうじょうけん

1.1 Reagents: Nickel

リファレンス

- Raney nickel desulfuration of cyclic nitrogen and sulfur containing compounds. Desulfuration of 1,2,4-thiadiazolidines, Journal of the Indian Chemical Society, 1986, 63(2), 253-5

合成方法 17

はんのうじょうけん

リファレンス

- N,N'-Diarylguanidines, Chemical Bulletin of the Technical University of Timisoara, 1991, 36(50), 105-11

合成方法 18

はんのうじょうけん

リファレンス

- Sigma receptor agonist disturbance-of-consciousness improving agents, their preparation, and pharmaceutical compositions containing them, United States, , ,

Ditolylguanidine Raw materials

- 1,3-bis(2-methylphenyl)thiourea

- 1,2,4-THIADIAZOL-3-AMINE, 4,5-DIHYDRO-5-IMINO-N,4-BIS(2-METHYLPHENYL)-

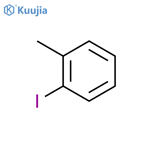

- 2-Iodotoluene

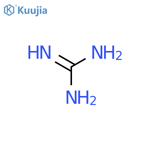

- Guanidine

- Thiourea, N-[imino[(2-methylphenyl)amino]methyl]-N,N'-bis(2-methylphenyl)-

Ditolylguanidine Preparation Products

Ditolylguanidine サプライヤー

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

(CAS:97-39-2)DOTG

注文番号:DY043

在庫ステータス:in Stock

はかる:10kg

清らかである:98%

最終更新された価格情報:Wednesday, 21 May 2025 11:34

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:97-39-2)1,3-Di-o-tolylguanidine

注文番号:LE15668

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:13

価格 ($):discuss personally

Ditolylguanidine 関連文献

-

Christina Meyer,Benedikt Neue,Dirk Schepmann,Shuichi Yanagisawa,Junichiro Yamaguchi,Ernst-Ulrich Würthwein,Kenichiro Itami,Bernhard Wünsch Org. Biomol. Chem. 2011 9 8016

-

2. Bicyclic σ receptor ligands by stereoselective Dieckmann analogous cyclization of piperazinebutyrateSunil Kumar Sunnam,Dirk Schepmann,Birgit Wibbeling,Bernhard Wünsch Org. Biomol. Chem. 2010 8 3715

-

Bobo Cao,Jiuyao Du,Ziping Cao,Haitao Sun,Xuejun Sun,Hui Fu RSC Adv. 2017 7 11259

-

Ashutosh Banerjee,Roland Fr?hlich,Dirk Schepmann,Bernhard Wünsch Med. Chem. Commun. 2010 1 87

-

Ralph Holl,Dirk Schepmann,Bernhard Wünsch Med. Chem. Commun. 2012 3 673

97-39-2 (Ditolylguanidine) 関連製品

- 93-69-6(1-(o-Tolyl)biguanide)

- 37557-40-7(1-(2-methylphenyl)guanidine)

- 29213-16-9(N-(Diaminomethylene)-N'-(2,6-dimethylphenyl)guanidine)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:97-39-2)Ditolylguanidine

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:97-39-2)Di-o-tolylguanidine

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ